molecular formula C14H11N B060954 4-(2-Methylphenyl)benzonitrile CAS No. 189828-30-6

4-(2-Methylphenyl)benzonitrile

Cat. No.: B060954
CAS No.: 189828-30-6
M. Wt: 193.24 g/mol
InChI Key: NTJHRYFSZWZHPG-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)benzonitrile, also known as 2-(4-Methylphenyl)benzonitrile, is an organic compound with the molecular formula C14H11N. It is a derivative of benzonitrile, characterized by the presence of a methyl group at the ortho position of the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(2-Methylphenyl)benzonitrile involves the reaction of a 4-methylphenylzinc reagent with 2-chlorobenzonitrile in the presence of a nickel or palladium catalyst . This method is efficient and widely used in laboratory settings.

Another method involves the reaction of o-cyanobromobenzene with potassium (4-methylphenyl)trifluoroborate . This reaction typically requires specific conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nickel or Palladium Catalysts: Used in coupling reactions.

    Potassium (4-methylphenyl)trifluoroborate: Used in substitution reactions.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

4-(2-Methylphenyl)benzonitrile is used in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4’-methylbiphenyl
  • 4’-Methyl-2-cyanobiphenyl
  • 4’-Methylbiphenyl-2-carbonitrile

Uniqueness

4-(2-Methylphenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry .

Properties

IUPAC Name

4-(2-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJHRYFSZWZHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362646
Record name 4-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189828-30-6
Record name 4-(2-methylphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chlorobenzonitrile (55 mg, 0.40 mmol) reacted with 2-methylphenylboronic acid (82 mg, 0.60 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (70 mg, 1.21 mmol) in THF at 45° C. to give the title compound (72 mg, 94%) as a white solid: 1H-NMR (300 MHz, CDCl3): δ 7.73 (d, 2H, J=8.1 Hz), 7.46 (d, 2H, J=8.4 Hz), 7.27-7.34 (m, 3H), 7.21, (d, 1H, J=6.9 Hz), 2.80 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.76, 139.97, 135.00, 131.94, 130.64, 129.97, 129.39, 128.26, 126.07, 118.93, 110.70, 20.28. GC/MS (EI): m/z 193 (M+), 165.
Quantity
55 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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